molecular formula C11H19NO3 B13872190 2-[1-[2-(Ethylamino)-2-oxoethyl]cyclopentyl]acetic acid

2-[1-[2-(Ethylamino)-2-oxoethyl]cyclopentyl]acetic acid

Cat. No.: B13872190
M. Wt: 213.27 g/mol
InChI Key: XQXYYYOFGJXYFE-UHFFFAOYSA-N
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Description

2-[1-[2-(Ethylamino)-2-oxoethyl]cyclopentyl]acetic acid is an organic compound with a complex structure that includes a cyclopentyl ring, an ethylamino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[2-(Ethylamino)-2-oxoethyl]cyclopentyl]acetic acid typically involves multiple steps. One common method includes the initial formation of the cyclopentyl ring, followed by the introduction of the ethylamino group and the acetic acid moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing the yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-[1-[2-(Ethylamino)-2-oxoethyl]cyclopentyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous solvents.

    Substitution: Common reagents include nucleophiles like hydroxide ions or electrophiles like alkyl halides, often used in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the nature of the substituents involved.

Scientific Research Applications

2-[1-[2-(Ethylamino)-2-oxoethyl]cyclopentyl]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-[2-(Ethylamino)-2-oxoethyl]cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-[1-[2-(Ethylamino)-2-oxoethyl]cyclopentyl]acetic acid can be compared with other similar compounds, such as:

    Cyclopentyl acetic acid: This compound has a similar cyclopentyl ring but lacks the ethylamino and oxoethyl groups, making it less complex and potentially less versatile in its applications.

    Ethylamino acetic acid: This compound contains the ethylamino group but lacks the cyclopentyl ring, which may affect its chemical reactivity and biological activity.

    2-Oxoethyl acetic acid:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the simpler analogs.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

2-[1-[2-(ethylamino)-2-oxoethyl]cyclopentyl]acetic acid

InChI

InChI=1S/C11H19NO3/c1-2-12-9(13)7-11(8-10(14)15)5-3-4-6-11/h2-8H2,1H3,(H,12,13)(H,14,15)

InChI Key

XQXYYYOFGJXYFE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1(CCCC1)CC(=O)O

Origin of Product

United States

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